Methyl hexanoate is a short-chain fatty acid methyl ester (FAME) characterized by a highly volatile, low-viscosity profile and a distinct esterified structure. Industrially, it serves as a critical reference standard in biodiesel gas chromatography (GC) analysis, a model compound for deep eutectic solvent (DES) extraction efficiency studies, and a highly volatile intermediate in chemical synthesis. With a boiling point of 150 °C and a vapor pressure of 3.7 hPa at 20 °C, it offers a highly specific evaporation rate that dictates its selection over heavier esters or corrosive free fatty acids in precision chemical and analytical workflows .
Substituting methyl hexanoate with its closest analog, ethyl hexanoate, or longer-chain FAMEs (like methyl octanoate) fundamentally alters process thermodynamics and analytical baselines. Ethyl hexanoate boils at 168 °C, requiring significantly higher energy for solvent recovery and exhibiting a delayed release profile in volatile applications . In biodiesel quality control, substituting methyl hexanoate with longer FAMEs invalidates early-elution calibration, as the C6 chain length is strictly required to establish the baseline retention time before the C8–C24 components elute [1].
Methyl hexanoate exhibits a boiling point of 150 °C and a vapor pressure of 3.7 hPa at 20 °C, making it significantly more volatile than its closest in-class comparator, ethyl hexanoate, which boils at 168 °C. This 18 °C differential fundamentally alters its processability in solvent-based workflows.
| Evidence Dimension | Boiling Point and Vapor Pressure |
| Target Compound Data | BP: 150 °C; Vapor Pressure: 3.7 hPa at 20 °C |
| Comparator Or Baseline | Ethyl hexanoate (BP: 168 °C) |
| Quantified Difference | 18 °C lower boiling point for the methyl ester. |
| Conditions | Standard atmospheric pressure (1013 hPa) and 20 °C. |
Enables significantly lower-energy solvent removal in extraction workflows and provides a sharper, faster-evaporating profile in volatile formulations compared to the ethyl ester.
In the standardized gas chromatography analysis of fatty acid methyl esters (e.g., EN 14103), methyl hexanoate (C6:0Me) elutes as the very first peak under standard temperature programming. This is completely distinct from longer-chain FAMEs such as methyl octanoate (C8:0Me) and methyl palmitate (C16:0Me), which elute minutes later [1].
| Evidence Dimension | GC Retention Time Elution Order (EN 14103) |
| Target Compound Data | Elutes as Peak 1 (C6:0Me) |
| Comparator Or Baseline | Methyl octanoate (C8:0Me) and Methyl palmitate (C16:0Me) |
| Quantified Difference | Provides absolute baseline separation by eluting first among all standard biodiesel FAMEs, preventing co-elution. |
| Conditions | Capillary FID GC analysis under standard EN 14103 temperature programming. |
Procurement of high-purity methyl hexanoate is mandatory for calibrating the early-elution baseline in biodiesel profiling, which cannot be achieved with longer-chain esters.
When evaluating green solvent extraction of residual glycerol from biodiesel, the carbon chain length of the FAME dictates the distribution coefficient. Methyl hexanoate, as a short-chain C6 model, exhibits a significantly different glycerol separation efficiency compared to long-chain models like methyl laurate (C12), which achieves a maximum distribution coefficient of 193 [1].
| Evidence Dimension | Residual glycerol distribution coefficient |
| Target Compound Data | C6 FAME model (lower distribution coefficient) |
| Comparator Or Baseline | Methyl laurate (C12 FAME model; max coefficient = 193) |
| Quantified Difference | Shorter carbon chain length directly reduces the glycerol distribution coefficient, requiring optimized DES ratios compared to C12. |
| Conditions | Choline chloride/urea deep eutectic solvent (DES) extraction. |
Selecting the exact C6 FAME is critical for chemical engineers validating the lower-bound efficiency limits of novel green solvents in short-chain biodiesel fractions.
Directly following from its distinct early retention time under EN 14103 conditions, methyl hexanoate is the precise choice for establishing the chromatographic baseline in biodiesel and lipid profiling. It ensures clear separation from C8-C24 esters, preventing co-elution errors during quantitative flame ionization detection [1].
Because its short C6 chain length yields different glycerol distribution coefficients than longer FAMEs, methyl hexanoate is utilized as a challenging model substrate for validating the extraction efficiency of choline chloride-based green solvents in biodiesel downstream purification[2].
Leveraging its 150 °C boiling point—18 °C lower than ethyl hexanoate—this compound is prioritized in specialized extraction processes where rapid evaporation, minimal thermal degradation of co-ingredients, and high headspace concentration are required .
Flammable